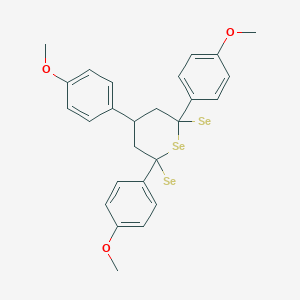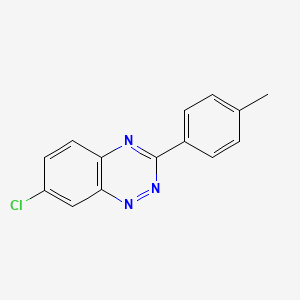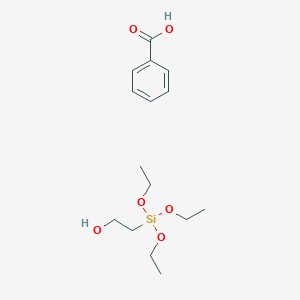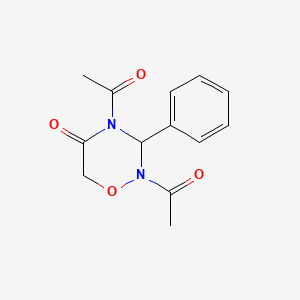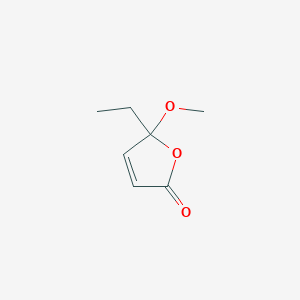![molecular formula C13H34N2O2Si2 B14409840 2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine CAS No. 83454-23-3](/img/structure/B14409840.png)
2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine is an organic compound characterized by its complex structure, which includes multiple dimethylamino and silyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine typically involves the reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol . This intermediate is then reacted with chlorosilane derivatives under controlled conditions to introduce the silyl groups . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Purification steps, such as distillation and chromatography, are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various silyl-substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s silyl groups can form stable interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s ability to alter the conformation and function of proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: A structurally similar compound with applications in surfactant production and as a corrosion inhibitor.
N,N-Dimethyl-2-hydroxyethylamine: Another related compound used in the synthesis of pharmaceuticals and as a chemical intermediate.
Uniqueness
2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine is unique due to its multiple silyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological and chemical systems .
Eigenschaften
CAS-Nummer |
83454-23-3 |
|---|---|
Molekularformel |
C13H34N2O2Si2 |
Molekulargewicht |
306.59 g/mol |
IUPAC-Name |
2-[[2-(dimethylamino)ethoxy-dimethylsilyl]methyl-dimethylsilyl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H34N2O2Si2/c1-14(2)9-11-16-18(5,6)13-19(7,8)17-12-10-15(3)4/h9-13H2,1-8H3 |
InChI-Schlüssel |
OKKAVFOCLPKSDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCO[Si](C)(C)C[Si](C)(C)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


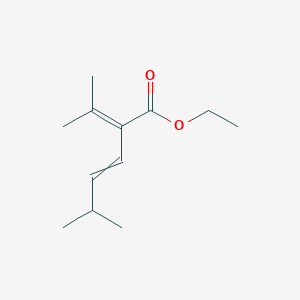
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
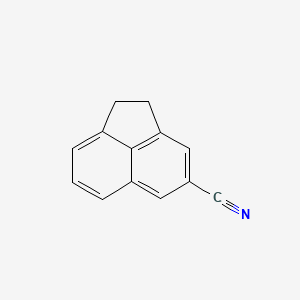
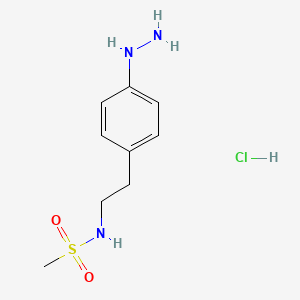
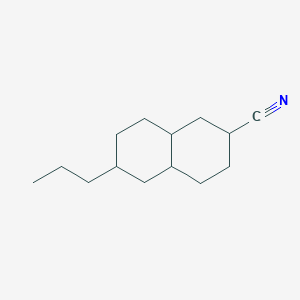
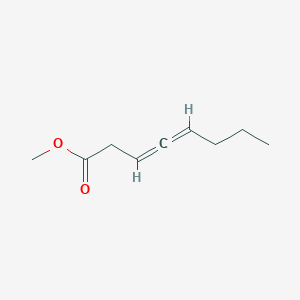
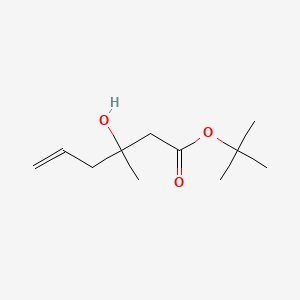
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
